10-Phenyldecylphosphonic acid
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Overview
Description
Synthesis Analysis
The synthesis of phosphonic acid via phosphonodiamide intermediates started by the use of the nucleophilic bis(dialkylamino)chlorophosphine . The 10-phenyldecylphosphonic acid was synthesized by Sikemia (Montpellier, France) and diluted in pure ethanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The strength of the A–H or B–H+ bond in a molecule affects its acidity or basicity .Chemical Reactions Analysis
Phosphonates exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Mechanism of Action
Safety and Hazards
10-Phenyldecylphosphonic acid is classified as causing serious eye damage, may cause respiratory irritation, and causes skin irritation . Precautionary measures include using only outdoors or in a well-ventilated area, wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust/fumes .
Future Directions
While specific future directions for 10-Phenyldecylphosphonic acid are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Phosphonic acids, due to their structural analogy with the phosphate moiety, are used in many applications and could potentially be used in the development of new drug delivery systems .
Properties
IUPAC Name |
10-phenyldecylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27O3P/c17-20(18,19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSQJYULMYPEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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